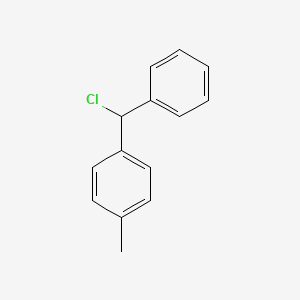
Chlorure de 4-méthylbenzhydryle
Vue d'ensemble
Description
4-Methylbenzhydryl chloride is an organic compound that belongs to the class of benzhydryl chlorides. It is characterized by the presence of a methyl group attached to the benzhydryl moiety. This compound is used in various chemical synthesis processes, particularly in the preparation of resins and as an intermediate in organic synthesis.
Applications De Recherche Scientifique
4-Methylbenzhydryl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and resins. It is particularly useful in solid-phase peptide synthesis.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: 4-Methylbenzhydryl chloride is used in the production of polymers and resins, which are essential in various industrial applications.
Mécanisme D'action
Target of Action
4-Methylbenzhydryl chloride, also known as 1-[chloro(phenyl)methyl]-4-methylbenzene, is primarily used in the field of peptide synthesis . Its primary targets are amines, alcohols, sulfamates, thiols, and phenols . These targets play crucial roles in various biochemical reactions, serving as building blocks for larger molecules or as catalysts for chemical reactions.
Mode of Action
The compound interacts with its targets through a process known as the Fmoc strategy . This strategy involves the attachment of the 4-Methylbenzhydryl chloride to the target molecules, facilitating their use in subsequent reactions . The carbocation formed during the cleavage reaction is less stable than the Merrifield resin but more stable than the trityl chloride resin .
Result of Action
The result of 4-Methylbenzhydryl chloride’s action is the facilitation of peptide synthesis . By attaching to amines, alcohols, sulfamates, thiols, and phenols, it enables these molecules to participate in further reactions, contributing to the synthesis of larger peptide chains .
Analyse Biochimique
Biochemical Properties
4-Methylbenzhydryl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other biomolecules. It interacts with enzymes such as proteases and transferases, facilitating the attachment of amines, alcohols, sulfamates, thiols, and phenols. These interactions are crucial for the formation of stable intermediates during the synthesis process .
Cellular Effects
4-Methylbenzhydryl chloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of specific signaling proteins, leading to changes in cellular responses and metabolic pathways .
Molecular Mechanism
The mechanism of action of 4-Methylbenzhydryl chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms covalent bonds with target molecules, leading to the formation of stable intermediates. This process can inhibit or activate enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbenzhydryl chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylbenzhydryl chloride remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Methylbenzhydryl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
4-Methylbenzhydryl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, 4-Methylbenzhydryl chloride is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Methylbenzhydryl chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzhydryl chloride can be synthesized through the chlorination of 4-methylbenzhydrol. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, 4-Methylbenzhydryl chloride is produced using large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzhydryl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the chloride group is replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form 4-methylbenzhydryl alcohol or further to 4-methylbenzoic acid.
Reduction: Reduction of 4-Methylbenzhydryl chloride can yield 4-methylbenzhydryl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include 4-methylbenzhydryl amine, 4-methylbenzhydryl alcohol, and 4-methylbenzhydryl thiol.
Oxidation: Products include 4-methylbenzhydryl alcohol and 4-methylbenzoic acid.
Reduction: The major product is 4-methylbenzhydryl hydride.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzhydryl chloride: Similar in structure but lacks the methyl group.
4-Methylbenzhydryl bromide: Similar but contains a bromine atom instead of chlorine.
2-Chlorotrityl chloride: Another chlorinated benzhydryl compound used in similar applications.
Uniqueness
4-Methylbenzhydryl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the stability of intermediates formed during reactions. This makes it particularly useful in specific synthetic applications where the methyl group can provide steric or electronic effects.
Propriétés
IUPAC Name |
1-[chloro(phenyl)methyl]-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSKPOVJIKVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405110 | |
| Record name | 4-Methylbenzhydryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-14-6 | |
| Record name | 4-Methylbenzhydryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


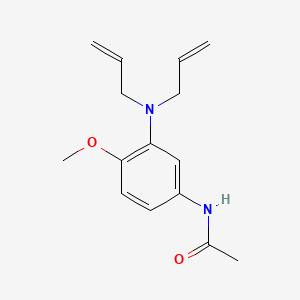
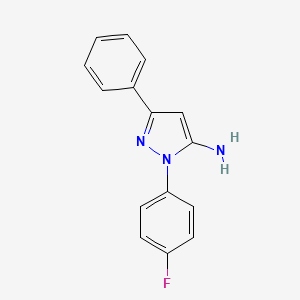
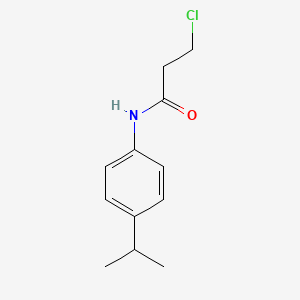
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

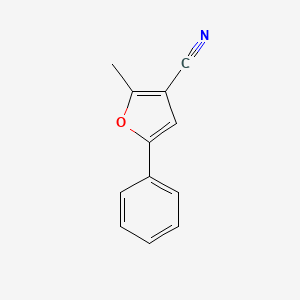
![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)
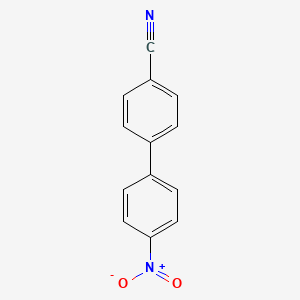
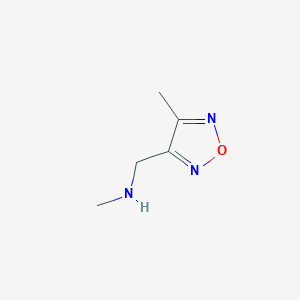
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B1352268.png)
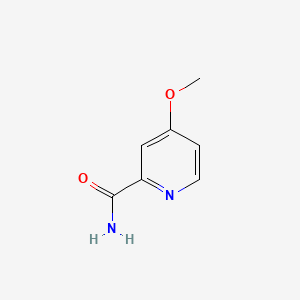
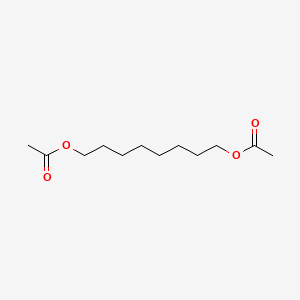
![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)

